Clionasterol ((3β,24S)-stigmast-5-en-3-ol) is a highly lipophilic marine phytosterol characterized by a 24β-ethyl configuration on its sterol side chain . Naturally synthesized by marine microalgae, sponges, and select fungi, it serves as a critical structural component in cellular membranes. In industrial and laboratory procurement, clionasterol is primarily sourced as a high-purity analytical standard for differentiating marine from terrestrial organic matter, a structural lipid for specialized liposomal and lipid nanoparticle (LNP) formulations, and a bioactive scaffold in anti-inflammatory drug discovery [1]. Its distinct physical properties, including a melting point of approximately 147 °C and near-total aqueous insolubility, dictate its handling and formulation requirements in lipid-based drug delivery systems .
A frequent procurement error is substituting clionasterol with its widely available terrestrial plant analog, β-sitosterol. While both are C29H50O epimers differing only at the C-24 position (24S/β-ethyl in clionasterol vs. 24R/α-ethyl in β-sitosterol), this single stereochemical inversion fundamentally alters the molecule's utility [1]. In analytical workflows, using β-sitosterol as a standard completely invalidates marine biomarker assays, as it falsely indicates terrestrial plant input. In pharmacological applications, the 24α configuration of β-sitosterol results in up to a 90% loss in binding affinity for certain immune targets, such as complement component C1 . Furthermore, clionasterol's higher melting point alters the phase transition temperature and packing density when incorporated into synthetic lipid bilayers, meaning generic substitution will compromise the thermal stability of advanced liposomal formulations.
In vitro assays evaluating the inhibition of the human complement system demonstrate that C-24 stereochemistry is critical for target binding. Clionasterol exhibits an IC50 of 4.1 μM against the classical pathway (CP) of complement activation. In a direct head-to-head comparison, the 24α-epimer β-sitosterol is ten-fold less active (~41 μM) . This order-of-magnitude difference in potency makes clionasterol the mandatory precursor or reference standard when screening stigmastane derivatives for complement-mediated autoimmune or inflammatory therapies.
| Evidence Dimension | Classical complement pathway (CP) inhibition (IC50) |
| Target Compound Data | 4.1 μM |
| Comparator Or Baseline | β-sitosterol (~41 μM) |
| Quantified Difference | 10-fold higher inhibitory potency |
| Conditions | In vitro human complement system activation assay |
Procuring clionasterol over generic phytosterols is essential for achieving pharmacologically relevant IC50 values in complement-targeted drug discovery.
The stereochemical orientation of the ethyl group at C-24 impacts the crystal lattice energy and intermolecular packing of the sterol. Clionasterol exhibits a melting point of 147-148 °C, which is significantly higher than the typical 136-140 °C melting range of its epimer, β-sitosterol [1]. In the context of lipid nanoparticle (LNP) and liposome manufacturing, this elevated melting temperature translates to a higher phase transition threshold, allowing formulations to withstand higher shear forces and thermal stress during extrusion or sterilization processes without premature lipid phase separation.
| Evidence Dimension | Melting Point (Thermal Stability) |
| Target Compound Data | 147-148 °C |
| Comparator Or Baseline | β-sitosterol (136-140 °C) |
| Quantified Difference | Approx. 10 °C higher melting point |
| Conditions | Standard solid-state thermal characterization |
The higher melting point provides a wider thermal processing window for engineers designing heat-sterilizable or high-shear lipid nanoparticle formulations.
In geochemical and environmental analysis, the ratio of 24β-ethylsterols to 24α-ethylsterols is used to quantify marine versus terrestrial biomass inputs. Clionasterol (24β-ethyl) is the definitive biomarker for marine microalgae, whereas β-sitosterol (24α-ethyl) indicates vascular plant origin [1]. These epimers can be resolved via high-field NMR or specialized GC-MS retention times. Procuring the exact 24S epimer is an absolute requirement for calibrating analytical instruments; using the 24R epimer as a proxy will result in a false-terrestrial classification in environmental or aquaculture feed samples.
| Evidence Dimension | Stereochemical configuration (Biomarker specificity) |
| Target Compound Data | 24β-ethyl (24S) configuration (Marine indicator) |
| Comparator Or Baseline | β-sitosterol: 24α-ethyl (24R) configuration (Terrestrial indicator) |
| Quantified Difference | Absolute epimeric distinction (24S vs 24R) |
| Conditions | GC-MS and NMR structural elucidation |
Laboratories must procure clionasterol to accurately calibrate instruments for marine biomarker quantification, as substitution with β-sitosterol ruins assay validity.
Because clionasterol is the definitive 24β-ethyl epimer, it is the required analytical standard for GC-MS and NMR workflows designed to trace marine microalgae inputs in paleogeochemistry, environmental monitoring, and aquaculture feed authentication, where β-sitosterol would yield false terrestrial readings [1].
Given its 10-fold higher potency (IC50 = 4.1 μM) against the classical complement pathway compared to standard plant sterols, clionasterol is the preferred starting scaffold for synthesizing novel immunomodulatory drugs targeting complement-mediated inflammation .
The ~10 °C higher melting point of clionasterol compared to β-sitosterol makes it an optimal structural lipid for LNP and liposome formulations that must undergo high-temperature processing, extrusion, or terminal sterilization without losing membrane integrity [2].